molecular formula C5H6N4S B3284456 6-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine CAS No. 78545-39-8

6-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine

Cat. No. B3284456
CAS RN: 78545-39-8
M. Wt: 154.2 g/mol
InChI Key: NBQHMFSAAZMTTK-UHFFFAOYSA-N
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Description

The “6-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine” nucleus represents an interesting class of heterocyclic compounds possessing a wide range of pharmaceutical activities such as anthelmintic, antimicrobial, bronchodilators, analgesic, antipyretic, antimalarial, antibacterial, antioxidant, anti-HIV, anticancer, or vasodilatory . It has also shown some degree of anticonvulsant activity .


Synthesis Analysis

The synthesis of “this compound” involves the condensation reaction between aryl (hetaryl) α-bromo ketones and commercially available thiocarbohydrazide, followed by treatment of the obtained 2-hydrazinyl-6H-1,3,4-thiadiazine hydrobromides with ortho esters in the presence of trifluoroacetic acid under mild conditions . Another method involves a visible light mediated one pot efficient and regioselective reaction of α-bromodiketones generated by in situ functionalization of non-symmetrical diketones with N-bromosuccinimide and their subsequent condensation with 4-amino-[1,2,4]triazole-3-thiols .


Molecular Structure Analysis

The molecular structure of “this compound” was characterized by heteronuclear 2D NMR [ (1H-13C) HMBC, (1H-15N) HMBC, (1H-13C) HMQC] and crystallographic studies .


Chemical Reactions Analysis

The reaction of “this compound” may lead to the formation of two regioisomeric products depending on the electrophilicity difference of the two carbonyl carbons of diketone moiety .

Scientific Research Applications

Antimicrobial Activity

One notable application of 6-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine derivatives is in the field of antimicrobial research. These compounds have been synthesized and evaluated for their antimicrobial properties. For instance, Sahu, Ganguly, and Kaushik (2014) synthesized a series of these derivatives, finding some to exhibit promising antimicrobial activity, suggesting their potential as antifungal agents (Sahu, Ganguly, & Kaushik, 2014). Another study by Holla et al. (2006) also synthesized similar compounds and screened them for antibacterial and insecticidal activities (Holla et al., 2006).

Antitumor Activity

These derivatives have shown potential in antitumor research. Yanchenko et al. (2020) synthesized 3-R-6-(4-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromides and found that they exhibited antineoplastic activity against a range of cancer cells, indicating their promise as core structures for anticancer agents (Yanchenko, Fedchenkova, & Demchenko, 2020).

Synthesis and Characterization

Significant research has been conducted on the effective synthesis of these compounds. Kulikov et al. (2018) developed a highly effective method for preparing these compounds, emphasizing the importance of this research in enabling further studies [(Kulikov et al., 2018)](https://consensus.app/papers/synthesis-7h124triazolo34b134thiadiazines-kulikov/80a3fb69292c5905bb063a8e531961eb/?utm_source=chatgpt). Yanchenko, Demchenko, and Lozinskii (2004) proposed a method for obtaining derivatives of these compounds, demonstrating the ongoing development in synthetic methods (Yanchenko, Demchenko, & Lozinskii, 2004).

Antioxidant Ability

The potential of this compound derivatives as antioxidants has been explored. Shakir, Ali, and Hussain (2017) synthesized compounds exhibiting significant antioxidant abilities, suggesting potential applications in this area (Shakir, Ali, & Hussain, 2017).

Anthelmintic Activity

There is also evidence of anthelmintic activity. Nadkarni, Kamat, and Khadse (2001) synthesized a series of compounds and found some to have promising in vivo anthelmintic activity (Nadkarni, Kamat, & Khadse, 2001).

Other Applications

Further applications include studies on structural aspects, such as the research by Kaynak, Aytaç, and Tozkoparan (2010), which synthesized novel derivatives and investigated their structures and molecular packings (Kaynak, Aytaç, & Tozkoparan, 2010).

Future Directions

The “6-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine” and its derivatives exhibit several biological actions, including antibacterial, anticancer, antiviral, antiproliferative, analgesic, anti-inflammatory, and antioxidant properties . The review article aims to assist researchers in creating new biologically active compounds for designing target-oriented triazolothiadiazine-based medicines to treat multifunctional disorders .

properties

IUPAC Name

6-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N4S/c1-4-2-10-5-7-6-3-9(5)8-4/h3H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBQHMFSAAZMTTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C=NN=C2SC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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